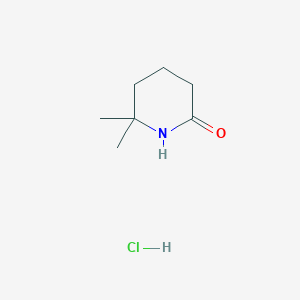

6,6-dimethylpiperidin-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

6,6-dimethylpiperidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO.ClH/c1-7(2)5-3-4-6(9)8-7;/h3-5H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLIDKOAOCTUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=O)N1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Diffraction Based Structural Characterization of 6,6 Dimethylpiperidin 2 One Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides insights into connectivity, stereochemistry, and conformational dynamics.

The ¹H NMR spectrum of 6,6-dimethylpiperidin-2-one (B2426165) hydrochloride is predicted to exhibit distinct signals corresponding to the protons of the piperidinone ring and the gem-dimethyl groups. The protonation of the nitrogen atom to form the hydrochloride salt is expected to induce a significant downfield shift for the protons on the carbons adjacent to the nitrogen, particularly the N-H proton itself, which would likely appear as a broad singlet at a high chemical shift.

The expected signals are as follows:

N-H Proton: A broad singlet is anticipated in the downfield region, characteristic of an ammonium (B1175870) proton.

Methylene (B1212753) Protons (C3, C4, C5): The three methylene groups in the ring are expected to show complex multiplet patterns due to geminal and vicinal coupling. The protons on C3, being adjacent to the carbonyl group, would likely resonate further downfield compared to the protons on C4 and C5.

Gem-Dimethyl Protons (C6-CH₃): A sharp singlet is predicted for the six equivalent protons of the two methyl groups at the C6 position.

Predicted ¹H NMR Chemical Shifts for 6,6-Dimethylpiperidin-2-one Hydrochloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N-H | > 8.0 | Broad Singlet |

| -CH₂- (C3) | ~2.5 - 2.8 | Triplet |

| -CH₂- (C4) | ~1.8 - 2.0 | Multiplet |

| -CH₂- (C5) | ~2.2 - 2.4 | Multiplet |

| 2 x -CH₃ (C6) | ~1.3 | Singlet |

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their electronic environments. For this compound, five distinct carbon signals are expected.

Carbonyl Carbon (C2): This carbon will appear significantly downfield, typically in the range of 170-180 ppm, due to the deshielding effect of the double-bonded oxygen.

Quaternary Carbon (C6): The carbon atom bearing the two methyl groups is expected to be in the range of 50-60 ppm.

Methylene Carbons (C3, C4, C5): These carbons will resonate in the aliphatic region. The C3 carbon, adjacent to the carbonyl group, will be the most downfield of the three.

Methyl Carbons (C6-CH₃): The two equivalent methyl carbons will give rise to a single signal in the upfield region.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C2) | ~175 |

| C(CH₃)₂ (C6) | ~55 |

| -CH₂- (C3) | ~35 |

| -CH₂- (C4) | ~20 |

| -CH₂- (C5) | ~30 |

| -CH₃ (C6) | ~25 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be expected between the protons on C3 and C4, and between C4 and C5, confirming the sequence of the methylene groups in the piperidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s). For instance, the proton signal around 2.6 ppm would show a correlation to the carbon signal around 35 ppm, confirming their assignment to C3.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons. For example, the singlet from the gem-dimethyl protons would be expected to show correlations to both the C6 quaternary carbon and the C5 methylene carbon. The N-H proton would likely show correlations to C2 and C6.

The piperidinone ring, similar to cyclohexane, can adopt several conformations, with the chair form being the most stable. In the case of this compound, the ring is expected to exist predominantly in a chair conformation to minimize steric strain.

NMR spectroscopy, particularly the analysis of vicinal coupling constants (³JHH) from the ¹H NMR spectrum, can provide valuable information about the dihedral angles between adjacent protons and thus the ring's conformation. Protonation of the nitrogen atom can influence the conformational equilibrium. In piperidinium salts, electrostatic interactions can stabilize certain conformations nih.gov. For this compound, the bulky gem-dimethyl group at C6 will likely lock the ring into a specific chair conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound would be dominated by vibrations of the carbonyl group, the N-H bond, and the C-H bonds.

N-H Stretching: The N⁺-H stretching vibration in the hydrochloride salt is expected to appear as a broad and strong absorption in the IR spectrum, typically in the region of 2700-3300 cm⁻¹.

C=O Stretching: A strong and sharp absorption band corresponding to the amide carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹. This is a characteristic band for lactams.

C-H Stretching: The stretching vibrations of the aliphatic C-H bonds of the methylene and methyl groups will appear in the 2850-3000 cm⁻¹ region.

C-H Bending: The bending vibrations (scissoring and rocking) of the CH₂ groups and the symmetric and asymmetric bending of the CH₃ groups are expected in the 1350-1470 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration would likely be observed in the 1100-1300 cm⁻¹ region.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N⁺-H | Stretching | 2700 - 3300 (broad, strong) |

| C=O | Stretching | 1650 - 1680 (strong, sharp) |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| CH₂ / CH₃ | Bending | 1350 - 1470 |

| C-N | Stretching | 1100 - 1300 |

Raman spectroscopy would provide complementary information. The C=O stretch is typically a strong band in the Raman spectrum as well. The symmetric C-H stretching vibrations of the methyl groups are also expected to be prominent.

Analysis of Conformational Isomers and Hydrogen Bonding Networks

The conformational landscape of the this compound ring system is primarily dictated by the hybridization of its constituent atoms and the steric interactions of the substituents. The piperidin-2-one ring is expected to adopt a conformation that minimizes steric strain. Due to the presence of sp3 hybridized carbon atoms, the six-membered ring is not planar and likely exists in various interconverting conformations, with the chair and boat forms being the most common. For piperidine (B6355638) derivatives, the chair conformation is generally the most stable. In the case of 6,6-dimethylpiperidin-2-one, the two methyl groups at the C6 position introduce significant steric bulk, influencing the conformational equilibrium.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) and Chemical Ionization Mass Spectrometry (CI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and subsequent fragmentation. The fragmentation of cyclic amides like 6,6-dimethylpiperidin-2-one is expected to follow characteristic pathways. Common fragmentation patterns for amides involve cleavage of the amide bond (N-CO cleavage), which can lead to the formation of an acylium ion. unl.ptnih.gov For 6,6-dimethylpiperidin-2-one, alpha-cleavage adjacent to the carbonyl group or the nitrogen atom is also a likely fragmentation route. The presence of the gem-dimethyl group at the C6 position would likely lead to the loss of a methyl radical (CH3•), resulting in a fragment ion with a mass 15 units less than the molecular ion.

Chemical Ionization Mass Spectrometry (CI-MS) is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]+), which is useful for confirming the molecular weight.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound, HRMS would be able to confirm the molecular formula of the protonated molecule, C8H16NO+, with a high degree of confidence, distinguishing it from other ions with the same nominal mass. This technique is invaluable for confirming the identity of novel compounds and for the structural elucidation of unknown metabolites or degradation products. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. In 6,6-dimethylpiperidin-2-one, the lactam carbonyl group (C=O) acts as a chromophore.

The primary electronic transition expected for the amide chromophore is the n → π* transition, involving the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. acs.org This transition is typically weak and occurs at longer wavelengths. A more intense π → π* transition, involving the excitation of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group, is also expected at shorter wavelengths. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore and can be influenced by the solvent polarity. For lactams, the λmax for the n → π* transition is generally observed in the region of 200-220 nm. nih.gov

X-ray Single Crystal Diffraction for Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published experimental data for the advanced spectroscopic and diffraction-based structural characterization of This compound .

Therefore, it is not possible to provide the detailed analysis of bond lengths, bond angles, torsion angles, intermolecular interactions, hydrogen bonding, and crystal packing as requested in the outline.

This lack of information prevents the creation of the interactive data tables and the in-depth research findings specified for the article. Further research, including novel crystallographic and spectroscopic studies, would be required to generate the data necessary to fulfill the detailed structural analysis requested.

Applications of 6,6 Dimethylpiperidin 2 One Hydrochloride in Organic Synthesis

As a Core Building Block for Diverse Organic Compounds

Organic building blocks are fundamental molecular fragments that serve as the starting point for the construction of more complex chemical entities. Ideally, a building block should possess reactive handles that allow for its straightforward incorporation into a target molecule. While piperidinone derivatives, in general, are recognized as valuable precursors, specific data on 6,6-dimethylpiperidin-2-one (B2426165) hydrochloride fulfilling this role is scarce.

Precursor in the Synthesis of Substituted Piperidinone and Piperidine (B6355638) Derivatives

Theoretically, the lactam functionality of 6,6-dimethylpiperidin-2-one hydrochloride offers several possibilities for synthetic transformations. The nitrogen atom could be alkylated or acylated, and the carbonyl group could undergo reduction or react with organometallic reagents. These transformations would lead to a variety of substituted piperidine derivatives. However, specific examples of such reactions commencing from this compound are not readily found in the current body of scientific literature.

Integration into Multi-Step Synthetic Sequences for Complex Molecular Architectures

The incorporation of a building block into a multi-step synthesis requires robust and predictable reactivity. While the synthesis of complex molecules often relies on the strategic use of heterocyclic scaffolds, there is a lack of documented examples where this compound is a key intermediate in the construction of intricate molecular architectures.

Role in Chiral Synthesis and Stereoselective Transformations

Chiral piperidine derivatives are of paramount importance in drug discovery. The stereochemical configuration of substituents on the piperidine ring can have a profound impact on biological activity. As 6,6-dimethylpiperidin-2-one is an achiral molecule, its direct application in chiral synthesis would necessitate a desymmetrization strategy or its use as a prochiral substrate in an enantioselective transformation. There is currently no significant research available to suggest its widespread use in this capacity.

Design and Synthesis of Analogs for Structure-Reactivity Relationship Studies

Structure-reactivity relationship (SRR) studies involve the systematic modification of a molecule's structure to understand how these changes influence its chemical reactivity. Such studies are fundamental to reaction optimization and catalyst design. While analogs of piperidinones are undoubtedly synthesized for various research purposes, specific studies focusing on analogs of 6,6-dimethylpiperidin-2-one to probe structure-reactivity relationships are not prominently featured in the literature.

Mechanistic Investigations of Reactions Involving 6,6 Dimethylpiperidin 2 One Hydrochloride

Elucidation of Reaction Pathways and Transition States in Synthetic Transformations

Specific experimental or computational studies elucidating the reaction pathways and transition states for synthetic transformations involving 6,6-dimethylpiperidin-2-one (B2426165) hydrochloride are not readily found in the reviewed literature. General knowledge of lactam chemistry suggests that reactions would likely proceed through tetrahedral intermediates, particularly in processes such as hydrolysis or aminolysis. researchgate.net

Computational studies on related heterocyclic systems have been used to map out reaction coordinates and identify transition state structures. mdpi.comnih.govresearchgate.net For a compound like 6,6-dimethylpiperidin-2-one hydrochloride, computational modeling could predict the transition states for ring-opening reactions, N-alkylation, or reductions. Such studies would likely reveal the energetic barriers for these transformations and how they are influenced by the gem-dimethyl group.

Kinetics and Thermodynamics of Formation and Transformation Reactions

Quantitative kinetic and thermodynamic data for the formation and transformation of this compound are not specified in the available research. However, the "gem-dimethyl effect," also known as the Thorpe-Ingold effect, provides a framework for understanding the thermodynamics of its formation. This effect generally favors cyclization due to a decrease in the entropy of the open-chain precursor. The gem-dimethyl groups restrict the conformational freedom of the acyclic precursor, making the transition to a cyclic structure more entropically favorable. researchgate.netrsc.org

A generalized representation of the gem-dimethyl effect on cyclization rates is presented in the table below, illustrating the typical acceleration observed.

| Substituent at C-6 | Relative Rate of Cyclization |

|---|---|

| None (Piperidin-2-one) | 1 |

| One Methyl Group | ~5 |

| Two Methyl Groups (gem-dimethyl) | ~100 |

This table provides a generalized illustration of the Thorpe-Ingold effect and is not based on experimental data for this compound.

Thermochemical data for piperidine (B6355638) and its derivatives have been determined through experimental and computational methods, providing insights into their relative stabilities. dntb.gov.uanih.gov Such approaches could be applied to this compound to determine its enthalpy of formation and other thermodynamic properties.

Role of Steric and Electronic Effects on Reaction Outcomes

The gem-dimethyl group at the C-6 position of the piperidin-2-one ring is expected to exert significant steric and electronic effects on reaction outcomes.

Steric Effects: The two methyl groups create considerable steric hindrance around the nitrogen atom and the adjacent carbonyl group. This bulkiness can influence the regioselectivity and stereoselectivity of reactions. For instance, in N-alkylation reactions, the approach of bulky electrophiles would be hindered. Similarly, nucleophilic attack at the carbonyl carbon could be impeded. In reactions involving the adjacent methylene (B1212753) group (C-5), the gem-dimethyl groups could direct reagents to the less hindered face of the molecule.

Electronic Effects: The methyl groups are electron-donating through an inductive effect. This can increase the electron density on the nitrogen atom, potentially affecting its basicity and nucleophilicity. However, the steric hindrance often outweighs this electronic effect in terms of reactivity with external reagents. The stability of piperidine conformers is also influenced by the substitution pattern. wikipedia.org

Catalytic Mechanisms and Identification of Key Intermediates

While specific catalytic mechanisms for reactions of this compound are not detailed in the literature, general principles of catalysis for piperidine and lactam synthesis are applicable.

Catalysis: The synthesis of substituted piperidines often employs transition-metal catalysts, such as palladium or rhodium, for cyclization and functionalization reactions. ajchem-a.comnih.govresearchgate.net For transformations of the lactam ring, acid or base catalysis is common. For example, the hydrolysis of the lactam can be catalyzed by either acids or bases, proceeding through a tetrahedral intermediate.

Key Intermediates: In many reactions involving lactams, a key intermediate is the tetrahedral species formed by nucleophilic addition to the carbonyl carbon. researchgate.netnih.gov For instance, in acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, activating the carbonyl group for nucleophilic attack by water. In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the carbonyl carbon.

Advanced Analytical Methodologies for Purity, Quantification, and Process Monitoring

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 6,6-dimethylpiperidin-2-one (B2426165) hydrochloride. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. nih.govresearchgate.net

In a typical RP-HPLC method, the compound is separated on a nonpolar stationary phase, such as a C18 column, using a polar mobile phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govrsc.org A gradient elution, where the proportion of the organic modifier is increased over time, is often used to ensure the efficient elution of all components, from polar impurities to the main compound. rsc.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore in the piperidinone ring allows for absorption at specific wavelengths. nih.govnih.gov For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. The peak area of the analyte is directly proportional to its concentration, allowing for precise quantification. Method validation according to regulatory guidelines ensures the method is linear, accurate, precise, and specific for its intended use. nih.govresearchgate.net

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) | %B 0 | 10 20 | 90 25 | 90 26 | 10 30 | 10 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts and Purity Profiling

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is an essential tool for profiling volatile byproducts and residual solvents that may be present in this compound from its synthesis. nih.govresearchgate.net While the hydrochloride salt itself is non-volatile, the corresponding free base can be analyzed by GC, or the analysis can focus on volatile impurities.

For the analysis of residual solvents, a headspace GC technique is often preferred. This involves heating the sample in a sealed vial to allow volatile compounds to partition into the gas phase, which is then injected into the GC system. For the analysis of less volatile organic impurities, derivatization may be employed to increase the volatility and thermal stability of the analytes. mdpi.com

The separation is achieved on a capillary column with a specific stationary phase (e.g., DB-624 for residual solvents). google.com The GC-MS combination is particularly powerful, as it provides not only retention time data for quantification but also mass spectra that can be used to definitively identify unknown impurities by comparing them to spectral libraries. mdpi.comgoogle.com

| Parameter | Condition |

|---|---|

| Chromatographic Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature (FID) | 300 °C |

| Oven Temperature Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Injection Mode | Split (50:1) |

| Sample Preparation | Solution of the free base in methanol or dichloromethane |

Quantitative Nuclear Magnetic Resonance (qNMR) for Accurate Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the highly accurate determination of the concentration or purity of a substance without the need for a specific reference standard of the analyte. researchgate.netglobalresearchonline.net The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. researchgate.net

In a typical ¹H qNMR experiment, a precisely weighed sample of this compound is dissolved in a suitable deuterated solvent along with a known amount of a high-purity internal standard. ox.ac.uk The internal standard must have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. ox.ac.uk By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute purity of the sample can be calculated with high precision. researchgate.netox.ac.uk Careful selection of experimental parameters, such as a sufficient relaxation delay (d1), is critical to ensure accurate integration and reliable results. researchgate.net

Elemental Analysis for Compound Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (like chlorine in the hydrochloride salt) in a sample. This method provides a direct assessment of a compound's empirical formula and is a crucial test for confirming its stoichiometric purity.

The analysis involves the complete combustion of a small, accurately weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by a detector. The results are presented as weight percentages of each element. These experimental percentages are then compared against the theoretical values calculated from the molecular formula of this compound (C₇H₁₄ClNO). A close agreement between the experimental and theoretical values confirms the elemental composition and provides strong evidence of the compound's purity and identity.

| Element | Theoretical Percentage (%) | Typical Experimental Result (%) | Acceptance Criterion |

|---|---|---|---|

| Carbon (C) | 51.37 | 51.25 | ± 0.4% |

| Hydrogen (H) | 8.62 | 8.55 | ± 0.4% |

| Chlorine (Cl) | 21.66 | 21.75 | ± 0.4% |

| Nitrogen (N) | 8.56 | 8.60 | ± 0.4% |

Thermal Analysis Techniques (e.g., TGA, DSC) for Purity and Stability

Thermal analysis techniques provide valuable information about the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful for characterizing this compound. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. For a pure crystalline substance, DSC shows a sharp endothermic peak corresponding to its melting point. nih.govarabjchem.org The presence of impurities typically causes a depression and broadening of this melting peak. The van't Hoff equation can be applied to the peak shape to calculate the molar purity of the substance. mt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. nih.gov A TGA curve can reveal the presence of residual water or solvents, which would be observed as a mass loss at temperatures below the compound's decomposition point. mt.com The thermal stability of the compound can also be assessed by identifying the onset temperature of decomposition, which is indicated by a significant mass loss. nih.gov

| Technique | Temperature Range (°C) | Observed Event | Interpretation |

|---|---|---|---|

| TGA | < 120 °C | Minor mass loss | Loss of residual moisture or volatile solvents. |

| DSC | ~190-210 °C | Sharp endothermic peak | Melting point of the compound. |

| TGA | > 220 °C | Significant mass loss | Onset of thermal decomposition. |

An exploration of the chemical compound this compound reveals a molecule with significant potential for future research and application. This article delves into prospective avenues for investigation, focusing on sustainable synthesis, catalytic applications, computational modeling, structure-function relationships, and advanced mechanistic studies. The unique structural characteristics of this compound, notably the gem-dimethyl group adjacent to the nitrogen atom, position it as a valuable subject for innovative chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,6-dimethylpiperidin-2-one hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Intermediate Formation : Reacting a substituted phenylamine (e.g., 2-chloro-6-methylphenylamine) with acetic anhydride to form an acetamide intermediate .

- Piperidine Ring Introduction : Coupling the intermediate with 2,6-dimethylpiperidine under controlled temperatures (e.g., 60–80°C) and catalytic conditions .

- Hydrochloride Salt Formation : Acidification with HCl to precipitate the final product .

- Optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) improves yield. Reaction monitoring via TLC or HPLC is critical .

Q. How can researchers validate the purity of this compound using pharmacopeial standards?

- Methodological Answer :

- Chromatographic Methods : Employ RP-HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) and UV detection at 210–230 nm. Compare retention times to certified reference standards (e.g., USP/EP impurities cataloged in ).

- Spectroscopic Confirmation : FT-IR for functional group analysis (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C NMR for structural verification .

- Loss on Drying : Dry at 105°C for 4 hours; acceptable loss ≤0.5% .

Q. What are the critical solubility and stability parameters for formulating this compound in aqueous systems?

- Methodological Answer :

- Solubility : Freely soluble in water and methanol; poorly soluble in ether or toluene. Conduct pH-dependent solubility studies (pH 1–12) to identify optimal formulation ranges .

- Stability : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the piperidinone ring) .

Advanced Research Questions

Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical methods are most effective?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IG column with hexane:isopropanol (80:20) + 0.1% diethylamine. Monitor enantiomeric excess (ee) ≥98% .

- Crystallization : Employ chiral resolving agents (e.g., L-tartaric acid) in ethanol/water mixtures to isolate enantiomers .

- X-ray Diffraction : Confirm absolute configuration of resolved crystals .

Q. What strategies mitigate data contradictions in pharmacokinetic studies of this compound derivatives?

- Methodological Answer :

- In Vitro/In Vivo Correlation (IVIVC) : Use Caco-2 cell monolayers to predict intestinal permeability, followed by rodent PK studies. Adjust for species-specific metabolic differences (e.g., CYP450 isoform activity) .

- Statistical Design : Apply factorial design (e.g., 2³ factorial) to analyze variables like dose, formulation pH, and excipient interactions .

Q. How can researchers design experiments to probe the mechanism of action of this compound in neurological targets?

- Methodological Answer :

- Receptor Binding Assays : Radioligand competition assays (e.g., ³H-labeled ligands for sigma-1 or NMDA receptors) to determine IC₅₀ values .

- Molecular Dynamics Simulations : Use Schrödinger Suite or GROMACS to model interactions with binding pockets .

- Knockout Models : Validate target engagement using CRISPR-edited neuronal cell lines lacking specific receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.